molecular formula C17H15N5S B5840311 N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine

N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B5840311
M. Wt: 321.4 g/mol
InChI Key: GFZKLQBEKHVXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methylimidazo[1,2-a]pyridine with benzyl bromide under basic conditions to form the N-benzyl derivative. This intermediate is then reacted with thiazole-2-amine under appropriate conditions to yield the final product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other molecular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine can be compared with other imidazopyridine derivatives, such as:

Properties

IUPAC Name

N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-12-15(22-9-5-8-18-16(22)20-12)14-11-23-17(21-14)19-10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZKLQBEKHVXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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